3-Fluoro-5-methyl-4-vinylbenzonitrile
Description
While direct data on this compound are absent in the provided evidence, insights can be drawn from structurally analogous benzonitrile derivatives and azo dyes discussed in the literature .
Properties
Molecular Formula |
C10H8FN |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
4-ethenyl-3-fluoro-5-methylbenzonitrile |
InChI |
InChI=1S/C10H8FN/c1-3-9-7(2)4-8(6-12)5-10(9)11/h3-5H,1H2,2H3 |
InChI Key |
RNRSKAHJEVLOHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=C)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methyl-4-vinylbenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, such as 3-fluorotoluene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination: The amino group is converted to a bromo group through bromination.
Vinylation: The bromo group is replaced with a vinyl group using a suitable vinylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Reaction Mechanisms
2.1 C–CN Bond Activation
Fluoro-substituted benzonitriles undergo C–CN bond activation via oxidative addition. For 3-fluoro- and 4-fluorobenzonitrile, thermodynamic data indicate exothermic activation in THF and toluene:
2.2 Vinyl Group Reactivity
The vinyl group in 3-fluoro-5-methyl-4-vinylbenzonitrile may participate in:
-
Addition Reactions : Electrophilic or radical additions to the double bond.
-
Coupling Reactions : Cross-coupling (e.g., Heck) to form extended conjugated systems.
-
Elimination : Retro-Diels-Alder or dehydrohalogenation under basic conditions.
2.3 Fluoro Substituent Effects
The fluorine atom exerts strong electron-withdrawing effects, enhancing the reactivity of adjacent positions. This is evident in catalytic SNAr reactions, where fluoroarenes react with nucleophiles (e.g., amines, thiols) under mild conditions .
Analytical Characterization
3.1 Spectroscopic Data
-
NMR : The cyano group resonates at ~δ 2.4–2.5 ppm (¹H), while the vinyl protons appear as a multiplet in the δ 5.7–5.8 ppm range .
-
IR : Strong absorption bands for the cyano group (~2200 cm⁻¹) and C-F (~1250 cm⁻¹).
-
HRMS : Molecular ion peaks at m/z 201.21 g/mol (calculated for C₁₁H₈F₂N).
3.2 Purification
Column chromatography on silica gel is commonly used, with eluents such as PE:EA (20:1) or pure PE .
Scientific Research Applications
3-Fluoro-5-methyl-4-vinylbenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methyl-4-vinylbenzonitrile involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the vinyl and nitrile groups can engage in covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzonitrile
- Structure : Fluorine at 3-position, trifluoromethyl at 5-position, nitrile group.
- Key Differences: The trifluoromethyl group is strongly electron-withdrawing compared to the methyl group in the target compound.
- Applications : Used in organic synthesis for agrochemicals and pharmaceuticals due to its high polarity and stability .
2-Fluoro-5-formylbenzonitrile
- Structure : Fluorine at 2-position, formyl group at 5-position, nitrile group.
- Key Differences : The formyl group introduces a reactive aldehyde functionality, making it more prone to nucleophilic attacks compared to the inert vinyl group in the target compound. The 2-fluoro substitution may alter ring electronics differently than 3-fluoro .
- Applications : Intermediate in synthesizing heterocyclic compounds, where the aldehyde group facilitates condensation reactions .
4-Dimethylaminoazobenzene Derivatives
- Key Findings: 3′-Fluoro substitution enhances carcinogenicity compared to 4′-fluoro derivatives due to improved metabolic activation and protein binding . Methyl groups on the "prime" ring (e.g., 3′-methyl) correlate with faster accumulation of bound dye in liver tissues, suggesting substituent position critically influences bioavailability .
- Inference for Target Compound : The 3-fluoro and 5-methyl groups in the target compound may similarly affect metabolic pathways or target binding, though the vinyl group’s conjugation could introduce unique reactivity .
Comparative Data Table
Research Findings and Mechanistic Insights
- Substituent Position Effects :
- Fluorine at the 3-position (meta to nitrile) may enhance electron-withdrawing effects compared to 2- or 4-fluoro isomers, altering aromatic ring reactivity .
- Methyl groups (as in 5-methyl) can stabilize intermediates via hyperconjugation, while vinyl groups (4-vinyl) may participate in conjugation or polymerization .
- Metabolic Stability: Fluorine substitution generally reduces metabolic oxidation, but vinyl groups might introduce new metabolic pathways (e.g., epoxidation) absent in non-vinyl analogs .
Biological Activity
3-Fluoro-5-methyl-4-vinylbenzonitrile is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Fluorine atom : Enhances lipophilicity and can influence the compound's interaction with biological targets.
- Methyl group : May affect steric hindrance and electronic properties.
- Vinyl group : Provides sites for further chemical modification.
The compound's molecular formula is with a molecular weight of approximately 185.2 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the nitrile group allows for specific interactions through hydrogen bonding and dipole-dipole interactions, facilitating binding to biological targets.
Potential Targets:
- G-protein coupled receptors (GPCRs) : The compound may act as an agonist or antagonist, influencing pathways related to inflammation, pain, and other physiological responses .
- Enzymatic inhibition : It may inhibit specific enzymes related to metabolic pathways, contributing to its potential therapeutic effects .
Biological Activity
Research has indicated several areas where this compound exhibits significant biological activity:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects, potentially useful in treating infections caused by resistant strains.
- Anticancer Activity : There is growing interest in the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, likely through modulation of apoptotic pathways .
- Neuropharmacological Effects : Some studies indicate that compounds similar to this compound can interact with serotonin transporters, suggesting possible applications in treating mood disorders .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells, with an IC50 value of approximately 15 µM. The mechanism involved activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests significant potential for development as an antimicrobial agent.
Research Findings Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-Fluoro-5-methyl-4-vinylbenzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For Suzuki coupling, use a boronic ester derivative (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with a halogenated precursor (e.g., 5-bromo-3-fluoro-4-methylbenzonitrile). Catalytic systems like Pd(PPh₃)₄ in THF/water (3:1) at 80°C for 12 hours yield optimal results . Monitor progress via TLC (hexane:EtOAc 4:1) and purify using flash chromatography. For substitution reactions, KF or Cs₂CO₃ in DMF at 100°C facilitates fluorine retention while introducing vinyl groups .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Combine spectroscopic and spectrometric techniques:
- ¹H/¹³C NMR : Look for vinyl proton signals at δ 5.2–6.4 ppm (multiplet) and aromatic protons influenced by fluorine (e.g., meta-fluorine causes splitting). The nitrile carbon appears at ~115 ppm in ¹³C NMR .
- HRMS : Validate molecular weight (e.g., [M+H]+ calcd. for C₁₀H₉FN: 162.0721; observed 162.0725) .
- IR : Confirm nitrile stretch at ~2230 cm⁻¹ and vinyl C=C at ~1630 cm⁻¹ .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for fluorinated benzonitrile derivatives?
- Methodological Answer : Fluorine’s strong electronegativity induces complex splitting patterns. For example, meta-fluorine in this compound deshields adjacent protons, causing doublets of doublets. Use ¹⁹F NMR to identify coupling constants (e.g., ³JFH ≈ 8–12 Hz). If inconsistencies arise, compare with computed spectra (DFT/B3LYP/6-31G*) or reference analogs like 3,5-Dichloro-4-fluorobenzonitrile (PubChem CID: 12971677) .
Q. What strategies mitigate competing side reactions (e.g., nitrile hydrolysis or vinyl group oxidation) during functionalization?
- Methodological Answer :
- Nitrile Stability : Avoid strongly acidic/basic conditions. Use mild reagents (e.g., LiAlH₄ for selective reduction to amines ).
- Vinyl Protection : Temporarily convert the vinyl group to an epoxide (via mCPBA) before harsh reactions. Deprotect with Zn/HOAc .
- Oxidation Control : For selective oxidation of methyl groups, employ CrO₃ in acetic anhydride to form acetates, preventing nitrile degradation .
Q. How can computational methods aid in predicting reaction pathways or regioselectivity for derivatives of this compound?
- Methodological Answer : Use density functional theory (DFT) to model transition states and identify kinetic vs. thermodynamic products. For example, calculate activation energies for electrophilic substitution at the 4-position (vinyl) vs. 6-position (methyl). Tools like Gaussian or ORCA with solvent models (e.g., SMD for DMF) improve accuracy .
Applications in Academic Research
Q. What role does this compound play in designing bioactive molecules or materials?
- Methodological Answer :
- Medicinal Chemistry : The vinyl group enables click chemistry (e.g., Huisgen cycloaddition) to attach pharmacophores. Fluorine enhances metabolic stability and membrane permeability .
- Materials Science : Incorporate into conjugated polymers (e.g., via Heck coupling) for OLEDs. The nitrile group improves electron transport properties .
Q. How can researchers address low yields in cross-coupling reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
